molecular formula C12H11ClN4OS B5490355 5-[(4-Chloro-3,5-dimethylpyrazol-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole

5-[(4-Chloro-3,5-dimethylpyrazol-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole

Cat. No.: B5490355
M. Wt: 294.76 g/mol
InChI Key: RWYZULFBDXWTGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Chloro-3,5-dimethylpyrazol-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrazole, thiophene, and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chloro-3,5-dimethylpyrazol-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of 4-chloro-3,5-dimethylpyrazole with appropriate reagents.

    Attachment of the thiophene ring: The thiophene ring can be introduced through a coupling reaction with a thiophene derivative.

    Formation of the oxadiazole ring: The final step involves the cyclization to form the oxadiazole ring, which can be achieved using reagents such as hydrazine and carbon disulfide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chloro-3,5-dimethylpyrazol-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-[(4-Chloro-3,5-dimethylpyrazol-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.

    Catalysis: It serves as a ligand in coordination chemistry, aiding in the development of new catalysts for various chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(4-Chloro-3,5-dimethylpyrazol-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Shares the pyrazole ring but lacks the thiophene and oxadiazole rings.

    Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the pyrazole and oxadiazole rings.

    1,2,4-Oxadiazole: Contains the oxadiazole ring but lacks the pyrazole and thiophene rings.

Uniqueness

5-[(4-Chloro-3,5-dimethylpyrazol-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and physical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4OS/c1-7-11(13)8(2)17(15-7)6-10-14-12(16-18-10)9-4-3-5-19-9/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYZULFBDXWTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=NC(=NO2)C3=CC=CS3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.